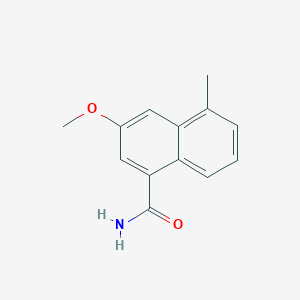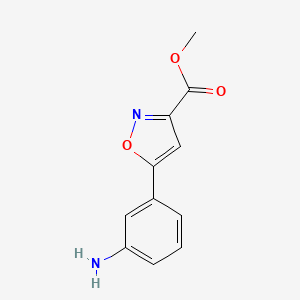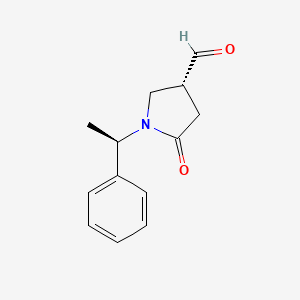![molecular formula C13H10N2O B11890876 4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one CAS No. 112499-48-6](/img/structure/B11890876.png)
4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 4-(β-carboxyethylamino)quinoline-3-carboxylic acids by heating them in acetic anhydride in the presence of potassium acetate . This method yields the desired naphthyridinone compound with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted naphthyridines, dihydro derivatives, and oxidized forms, which can be further utilized in medicinal chemistry and other applications .
Applications De Recherche Scientifique
4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antileishmanial agent, with studies indicating its efficacy against Leishmania species.
Cancer Research: Derivatives of this compound have been explored for their anticancer properties, particularly as inhibitors of fibroblast growth factor receptors (FGFRs).
Antimicrobial Agents: The compound and its derivatives have been investigated for their antimicrobial activities against various pathogens.
Mécanisme D'action
The mechanism of action of 4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, as an antileishmanial agent, it disrupts the cellular processes of the Leishmania parasite, leading to its death . In cancer research, its derivatives inhibit FGFRs, which play a crucial role in cell proliferation and survival, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzo[h][1,6]naphthyridin-4(1H)-one: This compound shares a similar naphthyridine core but differs in the position and type of substituents.
Trifluoromethyl-substituted benzo[b][1,8]naphthyridin-4(1H)-ones: These compounds have been studied for their antileishmanial activity and show structural similarities.
Uniqueness
4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as an antileishmanial and anticancer agent highlights its significance in medicinal chemistry.
Propriétés
Numéro CAS |
112499-48-6 |
|---|---|
Formule moléculaire |
C13H10N2O |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
4-methyl-1H-benzo[b][1,8]naphthyridin-2-one |
InChI |
InChI=1S/C13H10N2O/c1-8-6-12(16)15-13-10(8)7-9-4-2-3-5-11(9)14-13/h2-7H,1H3,(H,14,15,16) |
Clé InChI |
IPXXFNFSQOQZQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC2=NC3=CC=CC=C3C=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


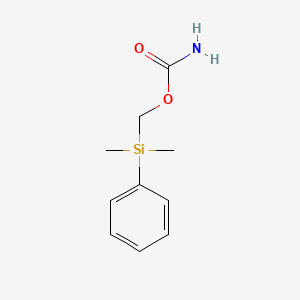


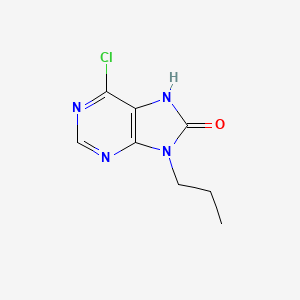

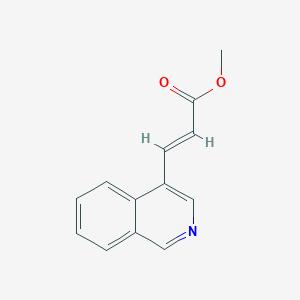
![7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11890826.png)
![8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11890842.png)
![2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane](/img/structure/B11890854.png)
